molecular formula C41H67NO4 B12711610 N-(3alpha-Oxolup-20(29)-en-28-oyl)-11-aminoundecanoic acid CAS No. 150840-33-8

N-(3alpha-Oxolup-20(29)-en-28-oyl)-11-aminoundecanoic acid

Cat. No.: B12711610
CAS No.: 150840-33-8
M. Wt: 638.0 g/mol
InChI Key: AKRJZYQHODPVQT-DSMRCAPUSA-N
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Description

N-(3alpha-Oxolup-20(29)-en-28-oyl)-11-aminoundecanoic acid is a complex organic compound that belongs to the class of lupane triterpenoids. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound includes a lupane skeleton with various functional groups that contribute to its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3alpha-Oxolup-20(29)-en-28-oyl)-11-aminoundecanoic acid typically involves multiple steps, starting from readily available lupane triterpenoids. The key steps include:

    Esterification: Formation of the ester linkage at the 28 position.

    Amination: Introduction of the amino group at the 11th carbon of the undecanoic acid chain.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:

    Catalytic Oxidation: Using metal catalysts to introduce oxo groups.

    Esterification Reactions: Utilizing acid catalysts to form ester bonds.

    Amination Reactions: Employing amine donors and suitable catalysts to introduce amino groups.

Chemical Reactions Analysis

Types of Reactions

N-(3alpha-Oxolup-20(29)-en-28-oyl)-11-aminoundecanoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the oxo group or other parts of the molecule.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

    Substitution: Functional groups can be substituted with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3alpha-Oxolup-20(29)-en-28-oyl)-11-aminoundecanoic acid involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.

    Modulate Receptors: Interact with cellular receptors to influence signaling pathways.

    Affect Gene Expression: Alter the expression of genes related to inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Betulinic Acid: Another lupane triterpenoid with similar biological activities.

    Lupeol: Known for its anti-inflammatory and anticancer properties.

    Oleanolic Acid: A triterpenoid with diverse therapeutic applications.

Uniqueness

N-(3alpha-Oxolup-20(29)-en-28-oyl)-11-aminoundecanoic acid is unique due to its specific functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

150840-33-8

Molecular Formula

C41H67NO4

Molecular Weight

638.0 g/mol

IUPAC Name

11-[[(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid

InChI

InChI=1S/C41H67NO4/c1-28(2)29-19-24-41(36(46)42-27-15-13-11-9-8-10-12-14-16-34(44)45)26-25-39(6)30(35(29)41)17-18-32-38(5)22-21-33(43)37(3,4)31(38)20-23-40(32,39)7/h29-32,35H,1,8-27H2,2-7H3,(H,42,46)(H,44,45)/t29-,30+,31-,32+,35+,38-,39+,40+,41-/m0/s1

InChI Key

AKRJZYQHODPVQT-DSMRCAPUSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=O)NCCCCCCCCCCC(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)NCCCCCCCCCCC(=O)O

Origin of Product

United States

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